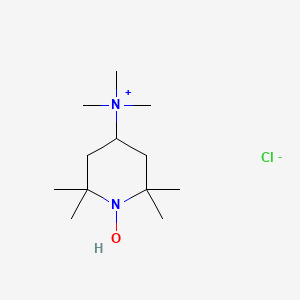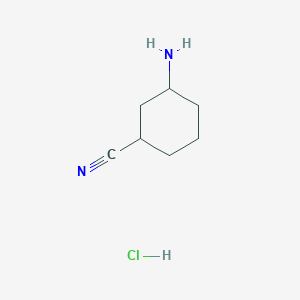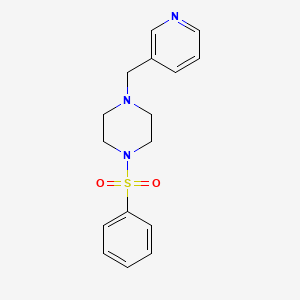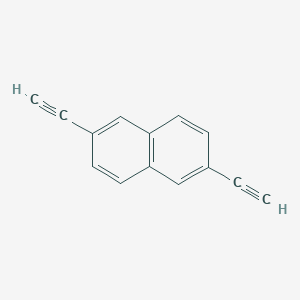
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl-trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine and is often used in various chemical reactions and industrial applications. The compound is characterized by its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Oxidation: The piperidine derivative is oxidized using an oxidizing agent such as oxone to form the corresponding nitroxide radical.
Quaternization: The nitroxide radical is then quaternized with trimethylamine to form the ammonium salt.
Chlorination: Finally, the compound is treated with hydrochloric acid to yield the chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by its nitroxide radical structure.
Reduction: It can also be reduced back to its corresponding hydroxylamine derivative.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxoammonium salts.
Reduction Products: Hydroxylamine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in oxidation reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Redox Biology: Utilized in studies of redox processes and oxidative stress.
Spin Labeling: Applied in electron spin resonance (ESR) spectroscopy for studying biological systems.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its redox properties.
Industry:
Polymer Stabilization: Used as an additive to enhance the stability of polymers against oxidation and degradation.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride primarily involves its nitroxide radical. The nitroxide radical can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: Modulating the levels of reactive oxygen species (ROS) in biological systems.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative processes.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar structural features.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound used in similar applications.
Uniqueness:
Stability: The presence of the trimethylammonio group enhances the stability of the compound.
Reactivity: The nitroxide radical imparts unique redox properties, making it versatile in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H27ClN2O |
|---|---|
Peso molecular |
250.81 g/mol |
Nombre IUPAC |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C12H27N2O.ClH/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10,15H,8-9H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
FHPNXCDFPQDEBK-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)

![disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12504576.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12504597.png)

![4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)

![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)

![(3R,5S,7s)-4-(dimethylamino)tricyclo[3.3.1.1~3,7~]dec-1-yl diphenylacetate](/img/structure/B12504654.png)
